

Application Notes and Protocols for BMS-986115

Treatment in 3D Organoid Cultures

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Compound of Interest

Compound Name: BMS-986115

Cat. No.: B606283

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Introduction

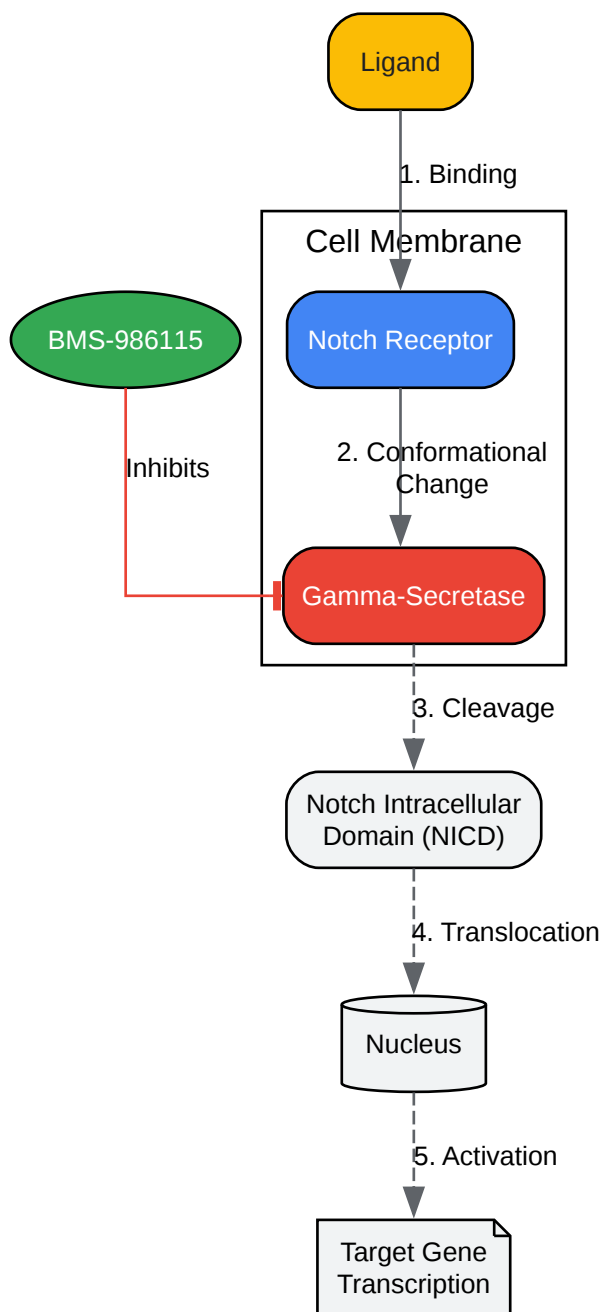
BMS-986115 is a potent and selective small molecule inhibitor of gamma-secretase, a key enzyme in the Notch signaling pathway.^{[1][2][3]} By inhibiting gamma-secretase, **BMS-986115** prevents the cleavage and activation of Notch receptors, thereby downregulating downstream signaling.^[2] The Notch pathway is crucial in regulating cell proliferation, differentiation, and apoptosis, and its dysregulation is implicated in various cancers.^{[3][4]} Three-dimensional (3D) organoid cultures have emerged as powerful preclinical models that recapitulate the complex architecture and heterogeneity of in vivo tissues, making them ideal for evaluating the efficacy of targeted therapies like **BMS-986115**.

These application notes provide detailed protocols for the treatment of 3D organoid cultures with **BMS-986115**, along with methods for quantitative analysis of its effects.

Mechanism of Action of BMS-986115

BMS-986115 targets and inhibits the activity of the gamma-secretase complex. This inhibition prevents the proteolytic cleavage of the Notch receptor, which is necessary for the release of the Notch intracellular domain (NICD). The NICD normally translocates to the nucleus to

activate the transcription of target genes that regulate cell fate. By blocking this process, **BMS-986115** effectively silences Notch signaling.



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Figure 1: Mechanism of Action of **BMS-986115** in the Notch Signaling Pathway.

Quantitative Data Summary

The following tables present illustrative data representing the expected dose-dependent effects of **BMS-986115** on 3D tumor organoids derived from a Notch-dependent cancer model.

Table 1: Effect of **BMS-986115** on Organoid Viability and Proliferation

BMS-986115 Concentration (nM)	Organoid Viability (% of Control)	Proliferation (Fold Change vs. Control)
0 (Control)	100 ± 5.0	1.00
1	92 ± 4.5	0.85
10	65 ± 6.2	0.55
50	40 ± 5.8	0.30
100	25 ± 4.1	0.15
500	10 ± 2.5	0.05

Table 2: Induction of Apoptosis in Organoids by **BMS-986115**

BMS-986115 Concentration (nM)	Apoptotic Cells (% of Total)
0 (Control)	5 ± 1.2
1	8 ± 1.5
10	25 ± 3.1
50	48 ± 4.5
100	65 ± 5.2
500	80 ± 6.0

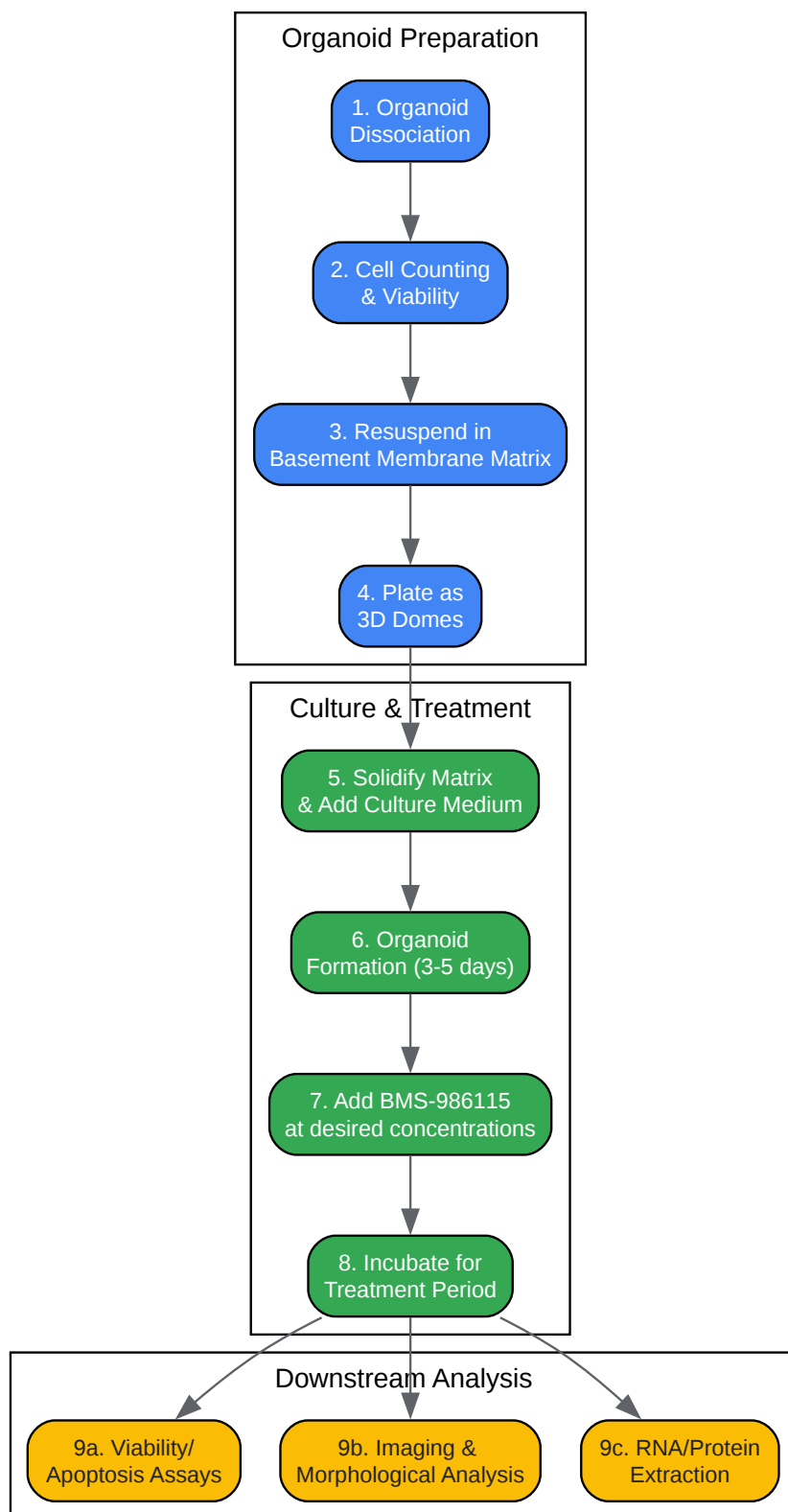
Table 3: Modulation of Differentiation Markers in Intestinal Organoids by **BMS-986115**

Treatment	Progenitor Marker (e.g., Lgr5) Expression (Relative to Control)	Secretory Cell Marker (e.g., Muc2) Expression (Relative to Control)
Control (DMSO)	1.00	1.00
BMS-986115 (50 nM)	0.45	2.50

Experimental Protocols

Protocol 1: 3D Organoid Culture and Treatment with BMS-986115

This protocol outlines the general procedure for establishing and treating 3D organoid cultures. Specific media formulations and growth conditions may vary depending on the organoid type.



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Figure 2: Experimental Workflow for **BMS-986115** Treatment of 3D Organoids.

Materials:

- Established 3D organoid culture
- Basement membrane matrix (e.g., Matrigel®)
- Organoid culture medium (specific to organoid type)
- **BMS-986115** (stock solution in DMSO)
- Phosphate-buffered saline (PBS)
- Cell dissociation reagent (e.g., TrypLE™, Dispase)
- Multi-well culture plates
- Standard cell culture incubator (37°C, 5% CO₂)

Procedure:

- **Organoid Dissociation:** Harvest mature organoids and dissociate them into single cells or small cell clusters using the appropriate dissociation reagent.
- **Cell Counting and Viability:** Determine the viable cell concentration using a hemocytometer or automated cell counter with trypan blue exclusion.
- **Resuspension in Basement Membrane Matrix:** Centrifuge the cell suspension and resuspend the cell pellet in the required volume of cold basement membrane matrix at the desired cell density.
- **Plating:** Dispense droplets of the cell-matrix suspension into the center of the wells of a pre-warmed multi-well plate.
- **Solidification and Medium Addition:** Incubate the plate at 37°C for 15-30 minutes to solidify the matrix. Carefully add pre-warmed organoid culture medium to each well.
- **Organoid Formation:** Culture the organoids for 3-5 days, or until they have reached the desired size for the experiment.

- **BMS-986115** Treatment: Prepare serial dilutions of **BMS-986115** in organoid culture medium. Based on its reported IC50 values of 7.8 nM for Notch1 and 8.5 nM for Notch3, a starting concentration range of 1 nM to 500 nM is recommended.[1][2][5] Replace the existing medium with the medium containing the different concentrations of **BMS-986115** or a vehicle control (DMSO).
- Incubation: Incubate the treated organoids for the desired duration (e.g., 24, 48, 72 hours).

Protocol 2: Organoid Viability and Apoptosis Assays

A. Viability Assay (ATP-based):

- After the treatment period, equilibrate the plate to room temperature.
- Add a volume of an ATP-based cell viability reagent (e.g., CellTiter-Glo® 3D) equal to the volume of culture medium in each well.
- Mix the contents by shaking on an orbital shaker for 5 minutes to induce cell lysis.
- Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
- Measure luminescence using a plate reader.
- Normalize the data to the vehicle-treated control wells to determine the percentage of viable organoids.

B. Apoptosis Assay (Caspase-based or Imaging):

- Caspase-Glo® 3/7 Assay: Follow a similar procedure to the ATP-based assay, using a reagent that measures caspase-3/7 activity.
- Immunofluorescence Staining:
 - Fix the organoids in 4% paraformaldehyde.
 - Permeabilize with 0.5% Triton™ X-100.

- Block with a suitable blocking buffer.
- Incubate with a primary antibody against an apoptosis marker (e.g., cleaved caspase-3).
- Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
- Image the organoids using a confocal microscope and quantify the percentage of apoptotic cells.

Protocol 3: Analysis of Organoid Differentiation

Quantitative Real-Time PCR (qRT-PCR):

- Harvest organoids from the basement membrane matrix using a cell recovery solution.
- Extract total RNA using a suitable kit.
- Synthesize cDNA from the RNA.
- Perform qRT-PCR using primers for Notch target genes (e.g., HES1, HEY1), progenitor markers (e.g., LGR5, SOX9 for intestinal organoids), and differentiation markers specific to the organoid type (e.g., MUC2 for goblet cells, CHGA for enteroendocrine cells in intestinal organoids).
- Analyze the relative gene expression using the $\Delta\Delta C_t$ method, normalizing to a housekeeping gene.

Immunofluorescence and Imaging:

- Fix, permeabilize, and block the organoids as described in the apoptosis assay.
- Incubate with primary antibodies against markers of interest (e.g., progenitor and differentiation markers).
- Incubate with appropriate fluorescently labeled secondary antibodies and a nuclear counterstain.

- Acquire z-stack images using a confocal microscope.
- Analyze the images to quantify the number and distribution of different cell types within the organoids.

Troubleshooting

- High background in assays: Ensure complete removal of the basement membrane matrix before adding assay reagents.
- Variability between replicates: Maintain consistent organoid size and density across all wells.
- Low signal in immunofluorescence: Optimize antibody concentrations and incubation times. Ensure adequate permeabilization.

These protocols provide a framework for investigating the effects of **BMS-986115** in 3D organoid cultures. Researchers should optimize these protocols based on their specific organoid model and experimental goals.

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